N-(4-氟苯基)马来酰胺酸

描述

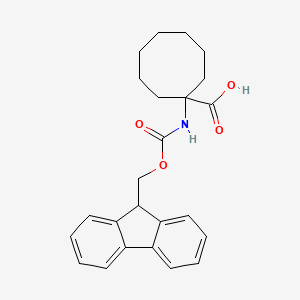

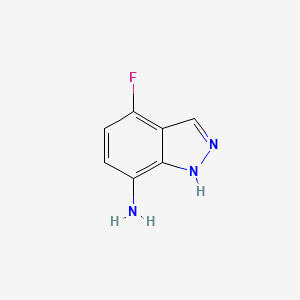

N-(4-Fluorophenyl)maleamic acid is a derivative of maleamic acid, which is characterized by the presence of a fluorine atom on the phenyl ring. The structure of maleamic acid derivatives typically includes an intramolecular hydrogen bond within the maleamic acid unit, contributing to the molecule's stability. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of N-(4-Fluorophenyl)maleamic acid and related compounds involves the reaction of fluoro-substituted phenyl amines with maleic anhydride. This process has been refined from earlier methods to improve the yield and purity of the resulting maleamic acids and their corresponding maleimides . The synthesis of these compounds is crucial as it provides the foundation for further chemical modifications and applications.

Molecular Structure Analysis

The molecular structure of N-(4-Fluorophenyl)maleamic acid is expected to be similar to that of other maleamic acid derivatives, which are generally planar and stabilized by intramolecular hydrogen bonds . The presence of the fluorine atom may influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Maleamic acids can undergo further chemical reactions to form maleimides, which are more reactive and have different properties. The reactivity of the maleimide group allows for its use in various chemical conjugations, such as the synthesis of heterobifunctional linkers for labeling biomolecules . The stability and reactivity of these compounds are influenced by their molecular structure, particularly the presence of electron-withdrawing or electron-donating substituents on the phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Fluorophenyl)maleamic acid are influenced by its molecular structure. The intramolecular hydrogen bonding within maleamic acids contributes to their stability and affects their melting points and solubility . The presence of a fluorine atom is likely to affect the compound's acidity, basicity, and overall polarity, which in turn can influence its solubility and interaction with solvents and other chemicals.

Relevant Case Studies

Case studies involving N-(4-Fluorophenyl)maleamic acid specifically were not provided. However, research on similar maleamic acid derivatives has shown their potential in developing antifungal agents and in the synthesis of new materials with specific properties, such as those used for X-ray crystallography to determine stereostructures . These studies highlight the versatility and importance of maleamic acid derivatives in scientific research and their potential applications in various industries.

科学研究应用

1. 色谱分析

N-(4-氟苯基)马来酰胺酸衍生物已被探索作为色谱分析的衍生化剂。例如,2-(4-N-马来酰亚胺基苯基)-6-甲氧基苯并呋喃已被用作荧光前柱衍生化剂,用于对脂族硫醇进行灵敏的高效液相色谱 (HPLC) 测定。该衍生物在其天然形式中缺乏荧光特性,但在与脂族硫醇反应后显示出强荧光,使其对于检测各种样品中的硫醇非常有价值 (Haj-Yehia & Benet, 1995).

2. 聚合物合成和应用

N-(4-氟苯基)马来酰胺酸衍生物用于聚合物的合成。例如,马来酰亚胺衍生物,包括 N-(氟苯基)马来酰胺酸,已被合成用于均聚和共聚。这些聚合物表现出有用的耐热和耐火性能,使其适用于织物的浸渍剂等应用 (Kumar, Fohlen, & Parker, 1983).

3. 抗菌性能

对 N-(4-氟苯基)马来酰胺酸衍生物的抗菌性能的研究表明,它们对多种细菌和真菌表现出活性。例如,N-(单氟苯基)马来酰亚胺对枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌表现出抗菌活性,对黑曲霉、柠檬青霉等真菌表现出抗真菌活性 (Watanabe, Igarashi, Yagami, & Imai, 1991).

4. 除草剂解毒剂中的潜在用途

N-(4-氟苯基)马来酰胺酸及其衍生物已被探索作为潜在的除草剂解毒剂。它们已显示出与组织硫醇相互作用的能力,这可能在除草剂解毒中发挥作用,从而在农业应用中用作解毒剂或安全剂 (Kirino, Rubin, & Casida, 1985).

安全和危害

“N-(4-Fluorophenyl)maleamic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

(Z)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDZVHHPNZDWRA-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364348 | |

| Record name | (2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorophenyl)maleamic acid | |

CAS RN |

780-05-2 | |

| Record name | NSC56659 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)